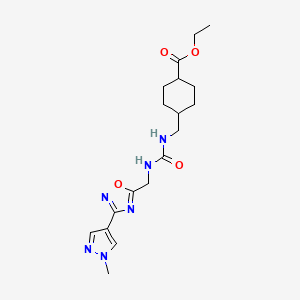
1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorobenzyl)-1H-indole-5-carbaldehyde is an organic compound that belongs to the class of indole derivatives This compound features a fluorobenzyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 5-position of the indole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzyl bromide and indole-5-carbaldehyde.
N-Alkylation: The indole-5-carbaldehyde undergoes N-alkylation with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions: 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(2-fluorobenzyl)-1H-indole-5-carboxylic acid.
Reduction: 1-(2-fluorobenzyl)-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity to certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
相似化合物的比较
1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
1-(2-chlorobenzyl)-1H-indole-5-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
1-(2-fluorobenzyl)-1H-indole-5-carboxylic acid: Oxidized form of the compound.
Uniqueness: 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde is unique due to the specific positioning of the fluorobenzyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom can influence the compound’s electronic properties and interactions with biological targets, making it a valuable tool in research and development.
属性
IUPAC Name |
1-[(2-fluorophenyl)methyl]indole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-4-2-1-3-14(15)10-18-8-7-13-9-12(11-19)5-6-16(13)18/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQELACSLNFEYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2847496.png)
![5-bromo-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine](/img/structure/B2847497.png)

![3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2847501.png)

![Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2847503.png)



![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2847510.png)




